N-Boc-O-allyl-N-benzylhydroxylamine
CAS No.:
Cat. No.: VC13696284
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21NO3 |
|---|---|
| Molecular Weight | 263.33 g/mol |
| IUPAC Name | tert-butyl N-benzyl-N-prop-2-enoxycarbamate |
| Standard InChI | InChI=1S/C15H21NO3/c1-5-11-18-16(14(17)19-15(2,3)4)12-13-9-7-6-8-10-13/h5-10H,1,11-12H2,2-4H3 |
| Standard InChI Key | FKYWPFPEJNWBGB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(CC1=CC=CC=C1)OCC=C |
| Canonical SMILES | CC(C)(C)OC(=O)N(CC1=CC=CC=C1)OCC=C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
N-Boc-O-allyl-N-benzylhydroxylamine features a central hydroxylamine backbone (NH-O-) modified with three distinct functional groups (Figure 1):
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N-Boc group: A tert-butyloxycarbonyl moiety that protects the nitrogen atom from undesired reactions while enabling selective deprotection under acidic conditions.
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O-Allyl group: An allyl ether substituent that introduces unsaturation, facilitating participation in reactions such as Claisen rearrangements or transition-metal-catalyzed couplings.
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N-Benzyl group: A benzyl substituent that enhances solubility in organic solvents and stabilizes the compound against oxidation.
The molecular weight of the compound is 263.33 g/mol, with a calculated logP (octanol-water partition coefficient) of 2.8, indicating moderate lipophilicity .
Physical and Spectral Data
Key physicochemical properties include:
The Boc group’s electron-withdrawing nature lowers the pKa of the hydroxylamine proton compared to unsubstituted analogs (e.g., O-benzylhydroxylamine, pKa 4.7) . This acidity enables deprotonation under mild basic conditions, enhancing nucleophilic reactivity.
Synthetic Methodologies
Stepwise Protection and Functionalization
A convergent synthesis route leverages palladium-catalyzed cross-coupling and sequential alkylation (Scheme 1):
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Boc Protection: Treatment of hydroxylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base yields N-Boc-hydroxylamine .
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O-Allylation: Reaction with allyl bromide under SN2 conditions installs the allyl ether moiety .
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N-Benzylation: Benzyl bromide alkylates the nitrogen, completing the substitution pattern .
Alternative Routes
A one-pot methodology using N-Boc-O-allylhydroxylamine and benzyl chloride in the presence of potassium carbonate has been reported, though yields are lower (42%) due to competing O- and N-alkylation .
Reactivity and Applications
Nucleophilic Amination
The deprotected hydroxylamine (after Boc removal with TFA) serves as a nucleophile in C–N bond-forming reactions. For example:
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Pd-Catalyzed Couplings: Reacts with aryl halides to form N-arylhydroxylamines, precursors to bioactive molecules .
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Cycloadditions: Participates in [4+2] nitroso-Diels-Alder reactions to generate bicyclic oxazines .
Pharmaceutical Intermediates
The compound’s scaffold has been explored in antibiotic development. Structural analogs exhibit activity against Gram-positive pathogens by targeting bacterial membrane integrity . Modifications to the allyl or benzyl groups modulate potency and selectivity.
Protective Group Strategy
The Boc group’s orthogonal stability allows sequential functionalization:
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Deprotect Boc under acidic conditions (e.g., HCl/dioxane).
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Introduce new substituents via alkylation or acylation.
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Remove benzyl or allyl groups via hydrogenolysis or ozonolysis, respectively .
Comparative Analysis with Structural Analogs
A comparison with related hydroxylamines highlights its unique reactivity (Table 1):
| Compound | Key Features | Applications |
|---|---|---|
| N-Boc-O-benzylhydroxylamine | Enhanced stability | Peptide synthesis |
| N-Tosyl-O-allylhydroxylamine | Electrophilic reactivity | Sulfonamide formation |
| O-Benzylhydroxylamine | No Boc protection | Hydroxamic acid synthesis |
The allyl group in N-Boc-O-allyl-N-benzylhydroxylamine enables transformations inaccessible to benzyl-protected analogs, such as ring-closing metathesis.
Future Directions
Ongoing research focuses on:
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral hydroxylamine derivatives.
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Bioconjugation: Exploiting the allyl group for site-specific protein modification.
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Antibiotic Optimization: Structure-activity relationship (SAR) studies to improve pharmacokinetic profiles .
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